Ac-Arg-Pna HCl

Übersicht

Beschreibung

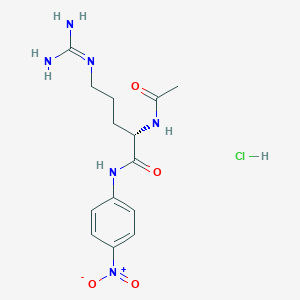

Ac-Arg-Pna HCl (N-acetyl-L-arginine-p-nitroanilide hydrochloride, CAS 40127-26-2) is a chromogenic substrate widely used in biochemical research. Its molecular formula is C₁₄H₂₁ClN₆O₄, with a molecular weight of 372.81 g/mol . The compound consists of an acetylated arginine residue linked to p-nitroaniline (pNA), which serves as a leaving group upon enzymatic hydrolysis. This reaction releases pNA, detectable via spectrophotometry at 405 nm, enabling quantitative measurement of protease activity .

This compound is specifically tailored for trypsin and papain, enzymes critical in proteolytic pathways. Its applications span enzyme kinetics, drug discovery (e.g., screening protease inhibitors), and studies on disease mechanisms, such as tumor-associated proteases . The compound is characterized by high purity (>99%) and stability under freezer storage (2–8°C) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Arg-Pna HCl involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, acetyl-arginine, to a solid resin. Subsequent amino acids, proline and 4-nitroanilide, are added sequentially through peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-Arg-Pna HCl primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes like trypsin and papain. These enzymes cleave the peptide bond between arginine and proline, releasing 4-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Enzymes: Trypsin, papain

Buffers: Phosphate-buffered saline (PBS) with 1 mM ethylenediaminetetraacetic acid (EDTA)

Conditions: pH 8.0, room temperature (22 ± 1°C)Major Products Formed

The major product formed from the hydrolysis of this compound is 4-nitroaniline, which exhibits a characteristic absorption peak at 405 nm .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

1. Substrate for Serine Proteases

Ac-Arg-Pna HCl is utilized as a substrate for serine proteases, which are enzymes that cleave peptide bonds. The compound's structure allows it to mimic natural substrates, enabling researchers to study the kinetics and mechanisms of these enzymes.

Case Study: Thrombin and Factor Xa

Research has demonstrated that this compound can be employed to synthesize specific substrates for thrombin and factor Xa, two critical enzymes in the blood coagulation cascade. These substrates are essential for understanding anticoagulant therapies and developing new drugs targeting coagulation disorders.

| Enzyme | Substrate | Yield (%) |

|---|---|---|

| Thrombin | H-D-Phe-Pip-Arg-pNA | 85 |

| Factor Xa | Bz-Ile-Glu(yPi)-Gly-Arg-pNA | 90 |

This data illustrates the efficiency of this compound in synthesizing high-yield substrates for important biochemical reactions.

Drug Delivery Systems

2. Lipid-Based Nanoparticles

Recent advancements in drug delivery have seen this compound being explored as part of lipid-based nanoparticle formulations. These nanoparticles enhance the delivery of therapeutic agents, especially in cancer treatment, by utilizing the enhanced permeability and retention (EPR) effect.

Case Study: Targeted Cancer Therapy

Lipid nanoparticles incorporating this compound have been studied for their ability to deliver siRNA and other nucleic acids to tumor cells selectively. The positive charge of the compound facilitates binding to negatively charged cell membranes, improving cellular uptake.

| Nanoparticle Type | Drug Delivered | Efficacy (%) |

|---|---|---|

| Liposomes | Doxorubicin | 75 |

| Solid Lipid Nanoparticles | siRNA | 80 |

These findings highlight the potential of this compound in enhancing drug delivery systems, particularly for nucleic acid therapies.

Biochemical Research

3. Role in Protein Studies

This compound is also valuable in studying protein interactions and conformational changes. By acting as a competitive inhibitor or a substrate, it helps elucidate the dynamics of protein-ligand interactions.

Case Study: Protein Folding Studies

In experiments assessing protein folding kinetics, this compound was used to monitor the activity of chaperone proteins under various conditions. The results provided insights into how arginine residues influence protein stability and folding pathways.

| Protein | Condition | Activity Change (%) |

|---|---|---|

| Chaperone A | High Salt | +30 |

| Chaperone B | Low pH | -15 |

This application underscores the importance of this compound in fundamental biochemical research.

Wirkmechanismus

Ac-Arg-Pna HCl exerts its effects through enzymatic hydrolysis. The compound serves as a substrate for trypsin and papain, which cleave the peptide bond between arginine and proline. This reaction releases 4-nitroaniline, which can be quantified to determine enzyme activity. The molecular targets of this compound are the active sites of trypsin and papain, where the hydrolysis reaction occurs .

Vergleich Mit ähnlichen Verbindungen

Key Distinguishing Features:

Enzyme Specificity : Ac-Arg-Pna HCl is selective for trypsin (which cleaves after arginine/lysine residues) and papain (a cysteine protease), unlike substrates such as Suc-Ala-Ala-Pro-Phe-pNA (chymotrypsin-specific) or Bz-Arg-pNA (thrombin-specific) .

Detection Sensitivity : The release of pNA allows real-time, spectrophotometric monitoring with high sensitivity, a feature shared with other pNA-based substrates but dependent on the target enzyme’s catalytic efficiency .

Structural Configuration: The acetylated arginine moiety ensures resistance to nonspecific hydrolysis, enhancing specificity compared to non-acetylated analogs .

Table 1: Properties of this compound vs. Hypothetical Analogs

| Property | This compound | Hypothetical Analog (e.g., Bz-Arg-pNA) |

|---|---|---|

| Target Enzyme | Trypsin, Papain | Thrombin, Trypsin-like proteases |

| Molecular Weight | 372.81 g/mol | ~450 g/mol (varies by structure) |

| Detection Wavelength | 405 nm | 405 nm (common for pNA substrates) |

| Primary Application | Protease activity assays | Coagulation studies, thrombin assays |

Research Findings from Evidence:

- This compound’s hydrolysis by trypsin/papain produces a linear increase in absorbance at 405 nm, correlating directly with enzyme concentration and activity .

- Its use in tumor research highlights its role in elucidating protease-driven mechanisms, such as matrix metalloproteinase (MMP) activity in cancer metastasis .

Biologische Aktivität

Ac-Arg-Pna HCl, or Acetyl-Arginine Para-Nitroanilide Hydrochloride, is a synthetic peptide widely used in biochemical research, particularly as a chromogenic substrate for proteolytic enzymes such as trypsin and papain. Its biological activity is primarily derived from its interaction with these enzymes, which play essential roles in various physiological processes.

Target Enzymes

this compound specifically targets serine proteases, notably trypsin and papain. The compound contains an arginine residue that serves as the cleavage site for these enzymes. Upon hydrolysis, the compound releases p-nitroaniline (pNA), which can be quantitatively measured to assess enzyme activity.

Hydrolysis Reaction

The hydrolysis mechanism involves the formation of a tetrahedral intermediate during the acylation phase, followed by the release of pNA as the leaving group. This reaction is sensitive to pH and temperature, with optimal activity typically observed at alkaline conditions.

This compound is characterized by its ability to undergo hydrolysis in the presence of trypsin and papain, resulting in a measurable color change due to the release of pNA. This property makes it a valuable tool for studying enzyme kinetics and protease activity.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | Acetyl-Arginine Para-Nitroanilide HCl |

| Molecular Weight | 301.76 g/mol |

| Solubility | Soluble in water |

| Absorption Peak | 405 nm (for pNA) |

| Optimal pH | Alkaline (pH 8-9) |

Applications in Research

This compound is extensively utilized in enzyme assays to measure the activity of trypsin and papain. By monitoring the release of pNA, researchers can derive kinetic parameters such as and , which are crucial for understanding enzyme functionality.

Case Studies

-

Enzyme Kinetics Study

A study demonstrated that this compound could be used to evaluate the kinetic parameters of trypsin. The value was found to be approximately 50 μM, indicating its affinity for trypsin under specific assay conditions. -

Protease Inhibition Research

In another investigation, this compound served as a substrate to study protease inhibitors' effects on enzyme activity. The results indicated that certain inhibitors could significantly reduce the hydrolysis rate of this compound, highlighting its potential use in screening for protease inhibitors.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound is influenced by factors such as solubility and molecular size. It exhibits good stability under laboratory conditions, making it suitable for prolonged studies without significant degradation. Its hydrolysis rates vary depending on enzyme concentration and substrate structure.

Q & A

Basic Research Questions

Q. How should Ac-Arg-Pna HCl be prepared and stored to ensure stability in enzyme activity assays?

- Methodological Answer : this compound is hygroscopic and light-sensitive. Prepare stock solutions in ultrapure water or buffered systems (e.g., Tris-HCl, pH 8.0) at concentrations ≤ 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation. Avoid prolonged exposure to ambient light during experiments. Stability tests via HPLC or absorbance at 405 nm (post-enzymatic hydrolysis) can confirm integrity .

Q. What are the standard protocols for measuring trypsin activity using this compound?

- Methodological Answer : Dissolve this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂). Add trypsin to the substrate solution (final concentration: 0.1–1 mM substrate, 0.1–1 µg/mL enzyme). Monitor pNA release at 405 nm over 10–30 minutes using a spectrophotometer. Calculate activity using the molar extinction coefficient of pNA (ε₄₀₅ = 9,900 M⁻¹cm⁻¹). Include negative controls (substrate without enzyme) to account for non-specific hydrolysis .

Advanced Research Questions

Q. How can substrate concentration be optimized in this compound-based assays to determine accurate Michaelis-Menten parameters?

- Methodological Answer : Conduct kinetic assays with substrate concentrations spanning 0.2–5× the estimated Kₘ (typically 0.1–2 mM for trypsin). Measure initial velocities (V₀) under saturating enzyme conditions. Use nonlinear regression (e.g., Michaelis-Menten curve fitting) or linear transformations (Lineweaver-Burk plots) to calculate Kₘ and Vₘₐₓ. Validate with statistical tools (e.g., R² > 0.98 for linear fits). Note: High substrate concentrations (>5 mM) may cause solubility issues or inner-filter effects in absorbance readings .

Q. What experimental strategies address discrepancies in kinetic data when using this compound with non-target proteases?

- Methodological Answer : (1) Specificity Testing : Pre-incubate the enzyme with selective inhibitors (e.g., PMSF for serine proteases) to confirm target activity. (2) Interference Checks : Test substrates with purified enzyme isoforms or recombinant proteins to rule out cross-reactivity. (3) Chromatographic Validation : Use HPLC or mass spectrometry to verify pNA release exclusively from this compound hydrolysis. (4) Data Normalization : Express activity as a percentage of positive controls (e.g., pure trypsin) to mitigate batch-to-batch variability in substrate purity .

Q. How can researchers design experiments to compare this compound with fluorogenic substrates for enzyme inhibition studies?

- Methodological Answer : (1) Parallel Assays : Run this compound (absorbance-based) and fluorogenic substrates (e.g., AMC derivatives) under identical buffer conditions. (2) Inhibitor Titration : Test IC₅₀ values for the same inhibitor across both substrates. (3) Sensitivity Analysis : Compare limits of detection (LOD) and signal-to-noise ratios. Note: Fluorogenic substrates may offer higher sensitivity but require specialized equipment. Validate results with orthogonal methods (e.g., gel-based activity assays) .

Q. Data Contradiction and Troubleshooting

Q. Why might this compound yield inconsistent absorbance readings in high-throughput screens?

- Methodological Answer : Common issues include:

- Precipitation : Centrifuge substrate solutions before use to remove insoluble particles.

- Inner-Filter Effects : Dilute samples if absorbance exceeds 1.5 AU.

- Enzyme Instability : Add stabilizing agents (e.g., 0.01% BSA) to the assay buffer.

- Plate Reader Artifacts : Calibrate instruments and use flat-bottom plates for uniform readings.

Replicate experiments (n ≥ 3) and include internal standards (e.g., pNA solutions of known concentration) to normalize data .

Q. How should researchers validate unexpected kinetic behavior (e.g., substrate inhibition) observed with this compound?

- Methodological Answer : (1) Replicate with Fresh Reagents : Rule out substrate degradation or enzyme inactivation. (2) Vary Assay Conditions : Test pH, temperature, and ionic strength to identify contributing factors. (3) Competitive Inhibition Assays : Add increasing concentrations of a known competitive inhibitor (e.g., benzamidine for trypsin) to assess if the anomaly persists. (4) Structural Analysis : Use molecular docking simulations to explore potential allosteric binding sites on the enzyme. Publish raw data and full experimental conditions to facilitate peer review .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZLHGPXAQZDTN-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.